![molecular formula C5H4N2O4 B1451569 3-Carbamoyl-1,2-oxazole-5-carboxylic acid CAS No. 251912-77-3](/img/structure/B1451569.png)
3-Carbamoyl-1,2-oxazole-5-carboxylic acid
Übersicht
Beschreibung
3-Carbamoyl-1,2-oxazole-5-carboxylic acid is a chemical compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 g/mol. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of oxazoles, including this compound, involves several methods. One common method is the Van Leusen Oxazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to produce 5-aryloxazoles . Another method involves the direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered oxazole ring with a carbamoyl group at the 3-position and a carboxylic acid group at the 5-position.Chemical Reactions Analysis
Oxazoles, including this compound, can undergo various chemical reactions. For instance, they can participate in direct arylation and alkenylation reactions . They can also undergo decarboxylative cross-coupling reactions with aryl halides .Physical And Chemical Properties Analysis
This compound is a stable compound with a molecular weight of 156.1 g/mol. More specific physical and chemical properties such as melting point, solubility, and spectral data are not provided in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Synthesis of Macrolides and Other Compounds
Oxazoles, such as 3-Carbamoyl-1,2-oxazole-5-carboxylic acid, have been utilized in the synthesis of various macrolides and other compounds. For instance, they can form triamides on reaction with singlet oxygen, leading to the synthesis of compounds like recifeiolide and di-0-methylcurvularin (Wasserman et al., 1981).
Synthesis of Isoxazole Derivatives
Isoxazole derivatives have been synthesized from compounds like this compound. These derivatives are useful in generating libraries of drug-like compounds, as demonstrated in the creation of a 90-compound library of isoxazoles (Robins et al., 2007).
Creation of Peptidomimetics and Biological Compounds
The molecule has been used in the preparation of peptidomimetics and biologically active compounds based on the triazole scaffold. This application is significant in the field of medicinal chemistry, particularly in the synthesis of compounds active as HSP90 inhibitors (Ferrini et al., 2015).
Pharmaceutical Applications
There are studies on tetrahydroisoquinolinones and their derivatives, which are of pharmaceutical interest. These compounds, derived from oxazoles, contain features that are significant from a pharmaceutical perspective (Christov et al., 2006).
Safety and Hazards
Wirkmechanismus
The mode of action of a compound generally involves its interaction with a biological target, such as a protein or enzyme, leading to a change in the target’s activity. This can result in various downstream effects, depending on the specific pathways that the target is involved in .
Pharmacokinetics refers to how a compound is absorbed, distributed, metabolized, and excreted (ADME) by an organism. These properties can greatly impact a compound’s bioavailability, or the extent and rate at which it reaches its site of action .
The molecular and cellular effects of a compound’s action can vary widely, depending on the specific compound and its mode of action. These effects can range from changes in gene expression to alterations in cellular signaling pathways .
Environmental factors, such as temperature, pH, and the presence of other compounds, can influence a compound’s action, efficacy, and stability .
Biochemische Analyse
Biochemical Properties
3-Carbamoyl-1,2-oxazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in nucleophilic acyl substitution reactions, where it can form stable complexes with enzymes that have nucleophilic active sites . The interactions between this compound and these biomolecules are primarily driven by hydrogen bonding and electrostatic interactions, which facilitate the formation of enzyme-substrate complexes and influence the catalytic activity of the enzymes involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades . Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes. These effects on cellular processes highlight the potential of this compound as a tool for studying cellular functions and mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can act as an enzyme inhibitor or activator, depending on the specific enzyme and the nature of the interaction . For example, it can inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by binding to DNA or RNA, thereby affecting the transcription and translation processes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider when studying its effects over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH levels or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects persisting even after the compound has been metabolized or degraded. These temporal effects are crucial for understanding the long-term impact of this compound on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity. Understanding the dosage effects of this compound is essential for optimizing its use in therapeutic applications and minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can be metabolized through enzymatic reactions that involve oxidation, reduction, and hydrolysis, leading to the formation of various metabolites. The metabolic pathways of this compound are complex and can vary depending on the specific biological system and conditions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it can accumulate and exert its biological effects. The localization and accumulation of this compound are influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications For example, it can be directed to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and influence cellular processes
Eigenschaften
IUPAC Name |
3-carbamoyl-1,2-oxazole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c6-4(8)2-1-3(5(9)10)11-7-2/h1H,(H2,6,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECCPWTUSABFRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665605 | |
Record name | 3-Carbamoyl-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
251912-77-3 | |
Record name | 3-Carbamoyl-1,2-oxazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70665605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.